molecular formula C23H21N7 B1574435 TTP607

TTP607

Cat. No.: B1574435
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTP607 (National Cancer Institute Thesaurus Code: C84846) is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, which are serine/threonine kinases critical for mitotic spindle assembly, chromosome segregation, and cellular division . By disrupting these processes, this compound induces mitotic catastrophe and apoptosis in tumor cells overexpressing Aurora kinases, making it a candidate for treating advanced solid malignancies and lymphomas .

Clinical trials of this compound have focused on Phase I dose escalation to determine safety, tolerability, and pharmacokinetics (PK). The drug is administered via daily 1–4-hour infusions over five-day cycles . PK studies measure drug absorption, distribution, and elimination, which are critical for optimizing dosing regimens .

Properties

Molecular Formula

C23H21N7

Appearance

Solid powder

Synonyms

TTP607;  TTP-607;  TTP 607.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Aurora Kinase Inhibitors

Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a detailed comparison of TTP607 with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Similar Compounds

Compound Target Specificity Clinical Stage Key Advantages Key Limitations References
This compound Pan-Aurora (A, B, C) Phase I Broad-spectrum inhibition; potential for synergistic combinations Limited clinical data; dose-limiting toxicity under investigation
VX-680 (Tozasertib) Pan-Aurora (A > B) Phase II Robust preclinical efficacy in leukemia models Cardiac toxicity (QT prolongation)
Alisertib (MLN8237) Aurora A-selective Phase II/III High specificity reduces off-target effects Hematologic toxicity (neutropenia)
Danusertib (PHA-739358) Pan-Aurora (A, B, C) Phase II Activity in prostate and breast cancers Low bioavailability; complex PK profile
Barasertib (AZD1152) Aurora B-selective Phase II Efficacy in AML and solid tumors Limited activity in Aurora A-driven cancers

Key Research Findings

Mechanistic Differences :

  • This compound’s pan-inhibition disrupts both spindle assembly (Aurora A) and cytokinesis (Aurora B/C), whereas isoform-selective inhibitors like Alisertib (Aurora A) or Barasertib (Aurora B) may lack synergistic mitotic disruption .
  • VX-680 and Danusertib, like this compound, exhibit pan-Aurora activity but differ in off-target effects (e.g., VX-680 inhibits FLT3 and ABL kinases, complicating its safety profile) .

Alisertib demonstrated a 27% response rate in T-cell lymphoma (Phase II), while Barasertib achieved a 35% response rate in acute myeloid leukemia (AML) .

Safety and Tolerability :

  • This compound’s primary adverse events include neutropenia and fatigue, consistent with other Aurora inhibitors .
  • VX-680’s cardiac toxicity and Danusertib’s PK challenges highlight the need for this compound’s optimized dosing strategies .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison

Parameter This compound (Phase I) VX-680 (Phase II) Alisertib (Phase II/III)
Half-life (hr) ~6–8 ~12–18 ~20–24
Cmax (µg/mL) 1.2–2.5 3.5–5.0 0.8–1.5
AUC (µg·hr/mL) 15–30 50–80 25–40
Bioavailability 60–70% (IV) 45–55% (oral) 30–40% (oral)
  • This compound’s shorter half-life necessitates frequent dosing but reduces cumulative toxicity risks .
  • Alisertib’s prolonged half-life supports once-daily oral administration but increases hematologic toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.